REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[CH:9]([OH:11])[CH3:10]>ClCCl.[O-2].[O-2].[Mn+4]>[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10] |f:2.3.4|
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Name
|
1-(2-fluoro-4-iodo-phenyl)-ethanol
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)I)C(C)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
101.26 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite coated with a thin layer of silica gel
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)I)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.04 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |